![molecular formula C14H16N4O3 B584431 Piromidic Acid-d5 CAS No. 1794759-27-5](/img/structure/B584431.png)
Piromidic Acid-d5
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Overview
Description
Piromidic Acid-d5 is a variant of Piromidic acid, which is a quinolone antibiotic . It is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of urinary tract and intestinal infections .
Molecular Structure Analysis
Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . The molecular formula is C14H16N4O3 .
Scientific Research Applications
Antibacterial Agent
Piromidic Acid-d5 is a quinolone antibiotic . It’s active against both Gram-positive and Gram-negative bacteria . This makes it a valuable tool in the research and treatment of various bacterial infections.
Treatment of Bacterial Cystitis
Piromidic Acid-d5 has been shown to inhibit the growth of nalidixic acid-sensitive strains of E. coli in an in vitro model of bacterial cystitis . This suggests its potential application in the treatment of urinary tract infections caused by E. coli.
Research of Intestinal Infections
Due to its antibacterial properties, Piromidic Acid-d5 can be used for the research of intestinal infections . It’s active against gram-negative bacteria and staphylococci, which are common causes of intestinal infections .
Research of Urinary Tract Infections
Piromidic Acid-d5 can also be used for the research of urinary tract infections . Its ability to inhibit the growth of E. coli, a common cause of urinary tract infections, makes it a valuable tool in this field .
Research of Biliary Tract Infections
Piromidic Acid-d5 is active against staphylococci , which are a common cause of biliary tract infections. This suggests its potential application in the research of these infections .
Antimalarial Properties
Piromidic Acid-d5 has demonstrated antimalarial properties . It’s active against chloroquine-sensitive and -resistant strains of P. falciparum in vitro . It’s also active against hepatic stages of P. yoelii yoelii . This suggests its potential use in the research and treatment of malaria.
Mechanism of Action
Target of Action
Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for Piromidic Acid-d5 is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .
Mode of Action
The mechanism of action for Piromidic Acid-d5 revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, Piromidic Acid-d5 induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .
Biochemical Pathways
Piromidic Acid-d5, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .
Pharmacokinetics
It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .
Result of Action
The result of Piromidic Acid-d5’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, Piromidic Acid-d5 prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .
Action Environment
The action of Piromidic Acid-d5 can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of Piromidic Acid-d5 can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .
properties
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVGKXYVOPKKM-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piromidic Acid-d5 |
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